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Compound of Interest |

3-Chloro-5-formylphenylboronic
Compound Name:
acid
CAS No.: 1451393-35-3
Cat. No.: B1487686

Executive Summary

3-Chloro-5-formylphenylboronic acid (CAS: 1451393-35-3) is a high-value organoboron
building block used extensively in medicinal chemistry and materials science. Its structural
uniqueness lies in its trifunctional nature: it possesses a boronic acid moiety for Suzuki-Miyaura
cross-coupling, a formyl group (aldehyde) for reductive aminations or olefinations, and a
chlorine substituent that serves as a lipophilic modulator or a site for late-stage diversification.

This guide provides a technical deep-dive into its commercial landscape, synthetic provenance,
handling protocols, and application workflows for drug development professionals.

Chemical Identity & Physical Profile[1][2][3][4]
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Property Specification

Chemical Name (3-Chloro-5-formylphenyl)boronic acid
CAS Number 1451393-35-3

Molecular Formula C7HsBCIOs

Molecular Weight 184.38 g/mol

Appearance White to off-white powder

Soluble in DMSO, Methanol, DMF; sparingly

Solubiliy soluble in water

Melting Point 220-225 °C (decomposition)

Acidity (pKa) ~8.5 (boronic acid), ~14 (aldehyde alpha-proton)
Storage 2-8 °C, Inert atmosphere (Argon/Nitrogen)

Manufacturing & Synthetic Causality

Understanding the synthesis of this compound is critical for assessing impurity profiles in
commercial batches. Direct borylation of 3-chloro-5-bromobenzaldehyde is chemically non-
viable due to the incompatibility of the electrophilic aldehyde with organolithium or Grignard
reagents.

The Industrial Route: Protection-Borylation-Deprotection Commercial synthesis typically
employs a protection strategy. The aldehyde is masked as an acetal (e.g., using ethylene glycol
or 1,3-propanediol) to withstand the cryogenic lithiation step.

Synthetic Pathway Visualization

The following diagram illustrates the standard industrial workflow, highlighting the critical
"Masking" step that ensures high yield and purity.
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Figure 1: Industrial synthesis route via acetal protection to prevent aldehyde polymerization.
Implication for QC:

o Residual Acetal: Incomplete hydrolysis may leave traces of the acetal intermediate. Check
1H NMR for ethylene glycol signals (~4.0 ppm).

o De-boronation: Protodeboronation is a risk during the acidic hydrolysis step if conditions are
too harsh.

Commercial Availability & Procurement

The compound is classified as a Specialty Building Block, meaning it is not a commodity
chemical like Phenylboronic acid. It is typically available in "Research Scale" (1g — 25g) and
"Pilot Scale" (100g — 1kg).

Supplier Tiering & Specifications

Supplier Tier Typical Purity Lead Time Primary Use Case
Tier 1 (Global

o HTS, Hit-to-Lead
Distributors)(e.g., =>95% (HPLC) 1-3 Days o

) ) ) validation
Sigma-Aldrich, Fisher)
Tier 2 (Specialty
CROs)(e.g., Combi- Scale-up, SAR

_ >97% (NMR) 1-2 Weeks ,
Blocks, Enamine, expansion
BLDpharm)
Tier 3 (Bulk
Manufacturers) GMP production, Pilot
) >98% 4-8 Weeks

(Custom Synthesis plant
Houses)

Procurement Strategy:

e For Screening: Prioritize Tier 1 for speed.
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e For Scale-up: Sourcing from Tier 2 is often 40—60% cheaper per gram. Ensure the Certificate
of Analysis (CoA) explicitly reports Boroxine content (anhydride trimer), as this affects
stoichiometry.

Handling, Stability & Quality Control

Boronic acids are dynamic molecules. They exist in an equilibrium between the free acid
(monomer) and the cyclic anhydride (boroxine trimer).

The Boroxine Equilibrium

e Impact: This dehydration is reversible but can alter the effective molecular weight. A "wet"
sample (monomer) has MW 184.38; a dry sample (boroxine) has an effective monomer
equivalent weight of ~166.38.

 Recommendation: Always assume a variable water content. For precise stoichiometry in
GMP settings, determine the titer via titration or gNMR rather than relying solely on
gravimetric mass.

Stability Risks
» Oxidation: The formyl group (aldehyde) is susceptible to air oxidation to the carboxylic acid

(3-chloro-5-boronobenzoic acid). Store under Nitrogen.

» Protodeboronation: Avoid prolonged exposure to strong agueous bases at high
temperatures.

Applications in Drug Discovery

This reagent is a "Linchpin” intermediate. It allows for the convergence of two complex
fragments via Suzuki coupling, while leaving the aldehyde available for immediate elaboration
into amines (reductive amination) or heterocycles.

Application Workflow: The "Divergent Core" Strategy

The following workflow demonstrates how this single building block supports library generation.
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3-Chloro-5-formylphenylboronic acid
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Figure 2: Divergent synthesis workflow utilizing the aldehyde handle post-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Context: This protocol is optimized to preserve the aldehyde functionality, which can be
sensitive to the harsh basic conditions of standard Suzuki couplings (Cannizzaro reaction risk).

We utilize a weaker base and a mild catalytic system.

Reagents:
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Aryl Bromide (1.0 equiv)
3-Chloro-5-formylphenylboronic acid (1.2 equiv)
Catalyst: Pd(dppf)Cl2-DCM (3-5 mol%)

Base: Potassium Phosphate (K3sPOa4), 2.0 M ag. (3.0 equiv)

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

Setup: Charge a reaction vial with the Aryl Bromide, Boronic Acid, and Pd catalyst. Seal and
purge with Argon for 5 minutes.

Solvation: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to bromide).

Activation: Add the aqueous K3POa solution via syringe. The biphasic mixture ensures the
base is available but limits the concentration of hydroxide ions in the organic phase,
protecting the aldehyde.

Reaction: Heat to 80 °C for 4-12 hours. Monitor by LCMS.
o Note: Do not exceed 100 °C to prevent deboronation.
Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over Na2S0Oa.[1]

Purification: Flash chromatography on silica gel. The aldehyde group makes the product
slightly polar; typical eluents are Hexane/EtOAc (gradient 0—30%).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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formylphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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